A Comprehensive Guide to the Structural Elucidation of (R)-1-Boc-5-methyl-1,4-diazepane
A Comprehensive Guide to the Structural Elucidation of (R)-1-Boc-5-methyl-1,4-diazepane
Introduction: The Imperative of Stereochemical Precision
(R)-1-Boc-5-methyl-1,4-diazepane is a chiral heterocyclic building block of significant value in medicinal chemistry. Its structural scaffold is a key component in the synthesis of advanced pharmaceutical intermediates. For instance, the closely related analogue, (R)-1-benzyl-5-methyl-1,4-diazepane, serves as a pivotal intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist for treating insomnia.[1] In such applications, the absolute configuration at the chiral center is not a trivial detail; it is fundamental to the biological activity and efficacy of the final Active Pharmaceutical Ingredient (API).
This technical guide provides an in-depth, multi-faceted analytical strategy for the complete structural elucidation of (R)-1-Boc-5-methyl-1,4-diazepane. We move beyond simple data reporting to explain the causality behind the selection of orthogonal analytical techniques. The core philosophy is to create a self-validating workflow where each piece of data corroborates the others, leading to an unambiguous assignment of the compound's constitution, connectivity, and absolute stereochemistry. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries who require a robust framework for chiral molecule characterization.
Part 1: Foundational Structure and Connectivity Verification
The initial phase of elucidation focuses on confirming the molecular formula and the precise arrangement of atoms. This is achieved primarily through a combination of mass spectrometry and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is chosen over standard MS for its ability to provide a highly accurate mass measurement. This precision allows for the determination of the elemental composition, offering powerful confirmation of the molecular formula (C₁₁H₂₂N₂O₂).
Furthermore, the fragmentation pattern in MS can provide preliminary structural clues. The tert-butyloxycarbonyl (Boc) protecting group is known to exhibit characteristic fragmentation pathways, often involving the loss of isobutene (56 Da) or the entire Boc group (100 Da) through processes like McLafferty rearrangement.[2][3] Observing these specific losses provides strong evidence for the presence and location of the Boc group.[4]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.
-
Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument must be calibrated with a known standard immediately prior to analysis to ensure high mass accuracy (<5 ppm).
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion. The theoretical exact mass for C₁₁H₂₃N₂O₂⁺ is 215.1754.
-
Use the instrument's software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula.
-
Analyze for characteristic fragment ions, such as [M+H - C₄H₈]⁺ (loss of isobutene) and [M+H - C₅H₉O₂]⁺ (loss of the Boc group).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While HRMS confirms the formula, NMR spectroscopy maps the atomic connectivity. A full suite of NMR experiments is essential to build the molecular structure piece by piece, assigning every proton and carbon to its specific position. For a molecule like (R)-1-Boc-5-methyl-1,4-diazepane, which contains a flexible seven-membered ring, 1D and 2D NMR experiments are non-negotiable for resolving signal overlap and confirming the bonding framework.[5][6][7]
1.2.1 One-Dimensional NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum provides information on the chemical environment and number of different types of protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments.[8][9]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Data are predicted based on typical values for similar structures in CDCl₃. Actual shifts may vary.)
| Atom Position(s) | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) |
| CH ₃-C5 | ~1.1 (d) | ~18 |
| CH -C5 | ~2.8-3.0 (m) | ~50 |
| NH -N4 | Broad singlet | - |
| CH ₂-C2, C3, C6, C7 | ~2.6-3.6 (overlapping m) | ~45-55 |
| Boc C(CH ₃)₃ | ~1.45 (s) | ~28.5 |
| Boc C (CH₃)₃ | - | ~79.5 |
| Boc C =O | - | ~155 |
1.2.2 Two-Dimensional NMR: COSY, HSQC, HMBC
2D NMR experiments are critical for assembling the molecular puzzle. They reveal correlations between nuclei that are not apparent in 1D spectra.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[10][11] It is used to trace the proton-proton connectivity within the diazepane ring, establishing the sequence of the methylene groups and their relationship to the methine proton at C5.[12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[13] It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). It is the key to connecting the different fragments of the molecule. For instance, an HMBC experiment would show a correlation from the Boc protons to the Boc carbonyl and quaternary carbons, and from the methyl protons to the C5 carbon, confirming their respective placements.
Logical Workflow for NMR-based Structure Confirmation
Caption: NMR workflow for confirming molecular connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe for inverse detection.[9]
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Acquire 2D gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.[14]
-
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra systematically as outlined in the workflow diagram to assign all signals and confirm the molecular structure.
Part 2: Stereochemical Integrity: Enantiomeric Purity and Absolute Configuration
Confirming the connectivity is only half the battle. For a chiral molecule, verifying the stereochemistry is paramount. This involves two distinct goals: determining the enantiomeric purity (or enantiomeric excess, e.e.) and assigning the absolute configuration (R vs. S).
Chiral High-Performance Liquid Chromatography (HPLC)
Trustworthiness & Rationale: Chiral HPLC is the industry-standard method for quantifying the enantiomeric purity of a chiral compound.[15] The technique physically separates the two enantiomers by passing them through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs are often effective for separating N-blocked amino acids and related structures.[16]
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen several CSPs. Columns based on derivatized cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD) or macrocyclic glycopeptides are common starting points.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of a hydrocarbon (e.g., heptane or hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Reversed Phase: Use mixtures of water/buffer and an organic solvent (e.g., acetonitrile or methanol).
-
-
Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) in a reasonable run time.
-
Quantification:
-
Prepare a solution of the racemic (R/S) compound to confirm the retention times of both enantiomers.
-
Inject a solution of the (R)-1-Boc-5-methyl-1,4-diazepane sample of known concentration.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100.
-
Advanced Spectroscopic and Crystallographic Methods for Absolute Configuration
While chiral HPLC confirms purity, it does not inherently assign which peak corresponds to the R or S enantiomer without an authentic standard. The following methods are used to determine the absolute configuration from first principles.
Authoritative Grounding: A Triad of Techniques
| Method | Principle | Advantages | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized infrared light by a chiral molecule in solution.[17] | Does not require crystallization; works on oils and solutions. Relatively fast. | Requires quantum mechanical (DFT) calculations to predict the spectrum for comparison.[18][19] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. Anomalous dispersion allows for the determination of the absolute structure.[20][21] | The "gold standard"; provides an unambiguous 3D structure and absolute configuration.[22][23] | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[22] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent reaction of the analyte with a chiral agent to form diastereomers, which have distinct NMR spectra.[24][25] | Does not require specialized equipment beyond a standard NMR spectrometer. | Requires a reactive functional group (e.g., -NH). The derivatization reaction must go to completion without kinetic resolution.[24] Can be complex to interpret. |
Workflow: Comparison of Methods for Absolute Configuration
Caption: Orthogonal methods for determining absolute configuration.
Protocol Spotlight: Vibrational Circular Dichroism (VCD)
-
Experimental Spectrum: Dissolve a sufficient amount of the sample (~5-10 mg) in a suitable solvent (e.g., CDCl₃) to obtain a concentrated solution. Acquire the IR and VCD spectra in the fingerprint region (~2000-900 cm⁻¹) on a VCD spectrometer.
-
Computational Spectrum:
-
Perform a conformational search for the (R)-enantiomer using molecular mechanics.
-
Take the low-energy conformers and optimize their geometries using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
Calculate the vibrational frequencies and VCD intensities for each optimized conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Comparison: Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A direct match in the sign and relative intensity of the major bands confirms the absolute configuration as (R).[19][26] An inverted mirror-image match would indicate the (S) configuration.
Conclusion: An Integrated and Self-Validating Strategy
The structural elucidation of a chiral molecule like (R)-1-Boc-5-methyl-1,4-diazepane is a process of systematic, orthogonal analysis. No single technique is sufficient. The strategy presented here builds a fortress of data around the molecule's identity. HRMS provides the elemental formula, a comprehensive suite of 1D and 2D NMR experiments builds the atomic connectivity map, chiral HPLC rigorously quantifies enantiomeric purity, and finally, an advanced method like VCD or X-ray crystallography provides the definitive, unambiguous assignment of the absolute configuration. Each step validates the last, ensuring the highest level of scientific integrity and confidence in the final structural assignment, a critical requirement for advancing high-value molecules in research and development.
References
-
ResearchGate. NMR spectroscopic and theoretical studies on the isomerism of 1,5-benzodiazepin-2-one derivatives containing a perfluorinated side chain. [Link]
-
National Center for Biotechnology Information. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]
-
precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]
-
Royal Society of Chemistry. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. [Link]
-
National Center for Biotechnology Information. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]
-
National Center for Biotechnology Information. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
-
ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
ResearchGate. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. [Link]
- Google Patents. Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
PubMed. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
ACS Publications. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. [Link]
-
ResearchGate. The use of X-ray crystallography to determine absolute configuration. [Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
PubMed. NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine(diylidene)diacetates. [Link]
-
ResearchGate. Why my BOC-protected compounds got deprotected during evaporation?. [Link]
-
Chemistry LibreTexts. Two Dimensional Homonuclear NMR Spectroscopy. [Link]
-
CORE. Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. [Link]
-
Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
-
University of Wisconsin-Madison. Design and Synthesis of Chiral and Achiral Benzodiazepines and Imidazodiazepines as Α–subtype Selective Gabaar Positive Modulators to Treat Schistosomiasis, Epilepsy, Asthma and Some Mental Disorders. [Link]
-
Chemistry LibreTexts. Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. [Link]
-
National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
ACS Publications. Enantioenriched α‑Vinyl 1,4-Benzodiazepines and 1,4- Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]
-
Redalyc. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
ResearchGate. 1,4-Diazepines. [Link]
-
National Center for Biotechnology Information. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
-
a-crystallux.com. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
-
mdpi-res.com. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]
-
europepmc.org. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
imserc.northwestern.edu. 2D HSQC-COSY Experiment. [Link]
-
BioTools. ABSOLUTE CONFIGURATION BY VCD. [Link]
-
ResearchGate. Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. [Link]
-
Hilaris Publisher. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. [Link]
-
American Laboratory. Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
-
Magritek. Observing Spin Systems using COSY. [Link]
-
ResearchGate. 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][1][27]diazepin-11-yl)piperazino]. [https://www.researchgate.net/publication/236173436_8-Chloro-11-4-8-chloro-5H-dibenzo[be][9]diazepin-11-ylpiperazino]-5H-dibenzo[be][9]diazepine]([Link]9]diazepin-11-ylpiperazino]-5H-dibenzo[be][9]diazepine)
-
MDPI. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. [Link]
-
ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]
-
National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
-
ResearchGate. How to get absolute configuration of organic chemistry?. [Link]
-
ResearchGate. Synthesis of pseudopeptidic (S)-6-amino-5-oxo-1,4-diazepines and (S)-3-benzyl-2-oxo-1,4-benzodiazepines by an Ugi 4CC Staudinger/aza-Wittig sequence. [Link]
-
Atlantis Press. Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine(diylidene)diacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. asahilab.co.jp [asahilab.co.jp]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. mdpi.com [mdpi.com]
- 22. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. drpress.org [drpress.org]
- 26. biotools.us [biotools.us]
- 27. GSRS [precision.fda.gov]
